molecular formula C50H57N3O7S B13839013 N-(5-Fluoresceinyl)-N'-(2-cyclopamineethyl)thiourea

N-(5-Fluoresceinyl)-N'-(2-cyclopamineethyl)thiourea

Cat. No.: B13839013
M. Wt: 844.1 g/mol
InChI Key: GQPGVGJBUKEEDT-ZGAOKNQFSA-N
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Description

N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea is a synthetic compound that combines the properties of fluorescein, a widely used fluorescent dye, and cyclopamine, a steroidal alkaloid known for its role as a hedgehog signaling pathway inhibitor. This compound is of interest in various scientific research fields due to its unique combination of fluorescence and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea typically involves the following steps:

    Synthesis of 5-Fluoresceinyl Isothiocyanate: This intermediate can be prepared by reacting fluorescein with thiophosgene under controlled conditions.

    Synthesis of 2-Cyclopamineethylamine: Cyclopamine can be modified to introduce an ethylamine group through a series of organic reactions.

    Coupling Reaction: The final step involves the reaction of 5-Fluoresceinyl isothiocyanate with 2-cyclopamineethylamine to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the thiourea group.

    Substitution: The fluorescein moiety can participate in substitution reactions, altering its fluorescent properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the fluorescein moiety.

Scientific Research Applications

N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in cell imaging studies due to its fluorescent properties.

    Medicine: Investigated for its potential as a therapeutic agent targeting the hedgehog signaling pathway.

    Industry: Utilized in the development of fluorescent dyes and markers for various applications.

Mechanism of Action

The mechanism of action of N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea involves its interaction with molecular targets such as the hedgehog signaling pathway. The cyclopamine moiety inhibits the pathway by binding to the Smoothened receptor, while the fluorescein moiety allows for visualization and tracking in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Fluoresceinyl)-N’-(2-aminomethyl)thiourea: Similar in structure but lacks the cyclopamine moiety.

    N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)urea: Similar but contains a urea group instead of thiourea.

Uniqueness

N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea is unique due to its combination of fluorescent and biological properties, making it a valuable tool in both imaging and therapeutic applications.

Properties

Molecular Formula

C50H57N3O7S

Molecular Weight

844.1 g/mol

IUPAC Name

5-[2-[(3S,3'R,6bR,7'aR,9S)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C50H57N3O7S/c1-26-19-44-46(28(3)50(60-44)16-14-34-35-9-5-29-20-33(56)13-15-49(29,4)41(35)24-39(34)27(50)2)53(25-26)18-17-51-48(61)52-30-6-10-36(40(21-30)47(57)58)45-37-11-7-31(54)22-42(37)59-43-23-32(55)8-12-38(43)45/h5-8,10-12,21-23,26,28,33-35,41,44,46,54,56H,9,13-20,24-25H2,1-4H3,(H,57,58)(H2,51,52,61)/t26?,28-,33+,34-,35?,41?,44-,46?,49?,50-/m1/s1

InChI Key

GQPGVGJBUKEEDT-ZGAOKNQFSA-N

Isomeric SMILES

C[C@@H]1C2[C@@H](CC(CN2CCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)O[C@@]17CC[C@@H]8C9CC=C1C[C@H](CCC1(C9CC8=C7C)C)O

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCNC(=S)NC7=CC(=C(C=C7)C8=C9C=CC(=O)C=C9OC1=C8C=CC(=C1)O)C(=O)O

Origin of Product

United States

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